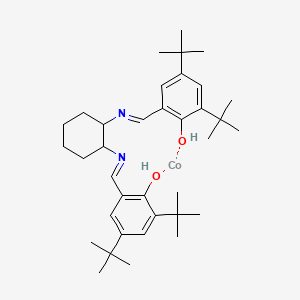

(R,R)-(-)-N,N\'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

説明

Historical Development of Salen Ligands in Transition Metal Catalysis

The salen ligand, derived from the condensation of salicylaldehyde and ethylenediamine, emerged in the mid-20th century as a versatile platform for coordination chemistry. Early studies focused on planar complexes like nickel(II)-salen, which exhibited square-planar geometries ideal for mimicking enzymatic active sites. The discovery of non-planar cis-β configurations in the 1990s expanded catalytic possibilities, particularly for stereoselective transformations.

A pivotal advancement occurred with Jacobsen's introduction of chiral cobalt-salen complexes in the 1990s, which demonstrated unprecedented enantioselectivity in epoxide ring-opening reactions. These complexes capitalized on the salen ligand's ability to stabilize multiple oxidation states of cobalt, enabling redox-driven catalytic cycles. The integration of chiral diamines, such as (R,R)-1,2-cyclohexanediamine, marked a paradigm shift toward precision asymmetric synthesis.

Significance of tert-Butyl Substituents in Steric and Electronic Tuning

The 3,5-di-tert-butyl substituents on the salicylaldehyde moieties play three critical roles:

- Steric Shielding : The bulky tert-butyl groups create a chiral pocket around the cobalt center, selectively accommodating substrates based on size and stereochemistry. This shielding minimizes unproductive side reactions and enforces facial selectivity during catalysis.

- Electronic Modulation : Electron-donating tert-butyl groups increase electron density at the phenolic oxygen atoms, enhancing metal-ligand bonding and stabilizing higher oxidation states of cobalt.

- Solubility Enhancement : The hydrophobic tert-butyl groups improve solubility in nonpolar solvents, facilitating homogeneous catalysis under mild conditions.

Comparative studies show that tert-butyl-substituted cobalt-salen complexes achieve up to 98.5% enantiomeric excess (ee) in HKR, versus <50% ee for unsubstituted analogs.

特性

分子式 |

C36H54CoN2O2 |

|---|---|

分子量 |

605.8 g/mol |

IUPAC名 |

cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

InChI |

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3; |

InChIキー |

PCZWNUHBFITYKI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves multiple steps. The process typically starts with the preparation of the ligand, followed by the coordination of the cobalt ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organometallic synthesis, including the use of automated reactors and stringent control of reaction conditions, would apply.

化学反応の分析

Types of Reactions

14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene can undergo various chemical reactions, including:

Oxidation: The cobalt center can be oxidized, altering the compound’s electronic properties.

Reduction: Reduction reactions can revert the oxidized cobalt back to its original state.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve ligands such as phosphines or amines .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a cobalt(III) complex, while reduction would regenerate the cobalt(II) state .

科学的研究の応用

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is a coordination compound with a cobalt(II) ion complexed with a chiral salen ligand. It is valued for its role in asymmetric catalysis, facilitating the production of enantiomerically pure compounds due to the chiral nature of its ligand, which gives unique stereochemical properties.

Scientific Research Applications

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has various applications in scientific research:

- Asymmetric Catalysis It is used as a catalyst in asymmetric synthesis reactions to produce enantiomerically pure compounds.

- Organic Synthesis It facilitates different organic transformations, such as epoxidation, cyclopropanation, and aziridination.

- Biological Studies It is investigated for potential biological activities and interactions with biomolecules.

- Material Science It is explored for potential use in developing new materials with unique properties.

The compound's mechanism of action involves the cobalt(II) ion coordinating with the salen ligand, which creates a chiral environment around the metal center. This chiral environment is critical for the compound’s catalytic activity in asymmetric synthesis. The cobalt center can undergo redox changes, which facilitates various chemical transformations.

作用機序

The mechanism of action of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves its ability to undergo redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential biological effects .

類似化合物との比較

Manganese Analogs

(R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride

Data Comparison :

Chromium and Zinc Analogs

Nickel and Copper Complexes

- Ni(II) and Cu(II) Salen Complexes: Focus on stereochemical studies (e.g., conformational analysis) rather than catalysis . Limited enantioselectivity in asymmetric reactions compared to Co or Mn analogs .

Cobalt vs. Manganese in CO₂ Utilization

A direct comparison in CO₂-epoxide coupling (for polycarbonate synthesis) shows:

- Co(Salen) : Higher efficiency (98% yield) with styrene oxide and CO₂ under mild conditions .

- Mn(Salen) : Lower activity (72% yield) under identical conditions, attributed to slower epoxide activation .

Mechanistic and Structural Insights

- Co(Selen) in HKR: Operates via a bimetallic mechanism, where two Co centers collaborate to hydrolyze epoxides enantioselectively . Activation by acetic acid converts Co(II) to Co(III)-OAc, critical for catalytic turnover .

- Mn(Salen) in Epoxidation : Utilizes a radical intermediate pathway with Mn(III)-oxo species, favoring electron-rich alkenes .

生物活性

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), commonly referred to as Jacobsen's catalyst, is a well-studied chiral ligand that plays a significant role in asymmetric synthesis. This compound has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and catalysis.

- Molecular Formula : C36H54N2O2Co

- Molecular Weight : 605.74 g/mol

- Appearance : Red to dark red powder or crystal

- Purity : Typically >95% (determined via chelometric titration)

Jacobsen's catalyst acts primarily as a chiral ligand in catalytic reactions. Its structure allows it to coordinate with metal ions, particularly cobalt(II), facilitating various chemical transformations. The presence of bulky tert-butyl groups enhances the steric hindrance around the active site, which is crucial for achieving high enantioselectivity in reactions such as the epoxidation of olefins.

Antioxidant Properties

Research indicates that (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) exhibits notable antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Enzyme Mimetic Activity

The compound has been studied for its enzyme mimetic properties. It can mimic the activity of certain metalloenzymes, facilitating reactions that typically require biological catalysts. This characteristic is particularly relevant in the design of synthetic pathways for complex organic molecules.

Case Studies

-

Epoxidation Reactions :

- In a study conducted by Jacobsen et al., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) was utilized as a catalyst for the asymmetric epoxidation of various olefins. The results demonstrated high enantioselectivity (>90% ee) and yield, showcasing its effectiveness in producing chiral epoxides.

-

Antioxidant Activity Assessment :

- A comparative study on the antioxidant properties of various salicylaldimine complexes revealed that Jacobsen's catalyst exhibited superior radical scavenging activity compared to other ligands tested. The mechanism involved the formation of stable radical intermediates that prevented further oxidative damage.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the key synthetic protocols for preparing (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), and how is purity validated?

- Methodological Answer : The synthesis typically involves a Schiff base condensation between (R,R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde under inert atmosphere (e.g., nitrogen or argon) in anhydrous ethanol or methanol. The reaction is refluxed for 12–24 hours, followed by addition of cobalt(II) acetate or chloride to form the complex. Purification via recrystallization (e.g., from dichloromethane/hexane) yields red-brown crystalline powder .

- Characterization : Validate purity using elemental analysis (C, H, N), UV-Vis spectroscopy (λmax ~450–500 nm for Co(II) d-d transitions), and melting point determination (406–412°C) . Magnetic susceptibility measurements confirm high-spin Co(II) (µeff ≈ 3.7–4.2 BM) .

Q. How do the tert-butyl substituents influence the structural and functional properties of the complex?

- Methodological Answer : The tert-butyl groups enhance steric protection of the cobalt center, preventing dimerization or ligand dissociation under catalytic conditions. They also improve solubility in non-polar solvents (e.g., toluene, hexane), critical for homogeneous catalysis. Structural analysis via X-ray diffraction reveals distorted octahedral geometry, with tert-butyl groups contributing to ligand rigidity and chiral induction .

Advanced Research Questions

Q. What experimental strategies can elucidate the catalytic mechanism of this cobalt complex in asymmetric transformations?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress using in-situ techniques (e.g., NMR, IR) to identify intermediates.

- Isotopic Labeling : Use deuterated substrates or ¹⁸O labeling to trace oxygen or hydrogen transfer pathways.

- EPR Spectroscopy : Detect paramagnetic Co(II) intermediates during catalysis (g ≈ 2.1–2.3) .

- Computational Modeling : Pair experimental data with DFT calculations to map transition states and enantioselectivity origins .

Q. How can contradictions in reported catalytic efficiencies across studies be resolved?

- Methodological Answer :

- Parameter Standardization : Compare studies under identical conditions (solvent, temperature, substrate-to-catalyst ratio).

- Purity Control : Validate catalyst purity via HPLC or mass spectrometry; impurities (e.g., Co(III) oxidation products) may alter activity .

- Substrate Scope Analysis : Test catalytic performance across diverse substrates to identify structure-activity relationships.

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of the Co(II) center?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Analyze Co K-edge XANES/EXAFS to determine oxidation state and coordination geometry.

- Magnetic Circular Dichroism (MCD) : Resolve d-orbital splitting patterns in chiral environments.

- Cyclic Voltammetry : Measure redox potentials (E1/2) to assess stability under oxidative/reductive conditions .

Q. How does the complex’s stability vary under different reaction conditions (e.g., temperature, solvent polarity)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 400°C (decomposition observed ~410°C) .

- Solvent Screening : Test solubility and stability in polar (acetonitrile) vs. non-polar (toluene) solvents using UV-Vis monitoring over 24 hours.

- Air Sensitivity Tests : Expose the complex to ambient atmosphere and track oxidation via EPR or magnetic susceptibility changes .

Methodological Innovations

Q. How can computational tools like DFT optimize experimental design for this complex?

- Methodological Answer :

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model ligand substitution or redox processes.

- Enantioselectivity Profiling : Combine molecular dynamics with docking simulations to predict substrate-catalyst interactions .

- High-Throughput Screening : Integrate computational results with robotic experimentation to rapidly test reaction variables (e.g., solvents, additives) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。